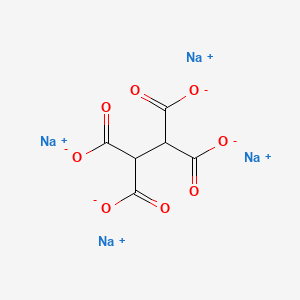
4-Methyl-N-(methylsulfonyl)benzamid
Übersicht
Beschreibung
4-Methyl-N-(methylsulfonyl)benzamide is an organic compound with the molecular formula C9H11NO3S It is characterized by a benzamide core substituted with a methyl group and a methylsulfonyl group
Wissenschaftliche Forschungsanwendungen
4-Methyl-N-(methylsulfonyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with multiple receptors
Mode of Action
It’s known that similar compounds can bind with high affinity to multiple receptors , which could lead to various biochemical changes. The specific interactions of this compound with its targets need to be further investigated.
Biochemical Pathways
Similar compounds have been found to have diverse biological activities
Pharmacokinetics
It’s known that the compound is a pale-yellow to yellow-brown solid and is soluble in water These properties could influence its bioavailability
Result of Action
Similar compounds have been found to have diverse biological activities . The specific effects of this compound at the molecular and cellular level require further investigation.
Action Environment
It’s known that the compound should be kept in a dark place and sealed in dry conditions . These factors could potentially influence the compound’s action and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-N-(methylsulfonyl)benzamide typically involves the reaction of 4-methylbenzoic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the methylsulfonyl group to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-N-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Methyl-N-(methylsulfonyl)benzoic acid.
Reduction: 4-Methyl-N-(methylsulfonyl)benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
4-Methylbenzoic acid: Shares the benzamide core but lacks the methylsulfonyl group.
N-(Methylsulfonyl)benzamide: Similar structure but without the methyl group on the benzene ring.
4-Methyl-N-(methylsulfonyl)aniline: Contains an aniline group instead of a benzamide group.
Uniqueness: 4-Methyl-N-(methylsulfonyl)benzamide is unique due to the presence of both the methyl and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
4-methyl-N-methylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-7-3-5-8(6-4-7)9(11)10-14(2,12)13/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDNMIQFBSJNJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467250 | |
| Record name | 4-Methyl-N-(methylsulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827624-81-7 | |
| Record name | 4-Methyl-N-(methylsulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1H-3-Benzazepine, 7-[[4-[(4-chlorophenyl)methoxy]phenyl]sulfonyl]-2,3,4,5-tetrahydro-8-methoxy-3-methyl-](/img/structure/B1609937.png)


![N-[(1S,4R)-10-Camphorsulphonyl]-(1R, 2R)-1, 2-diphenylethylenediamine](/img/structure/B1609940.png)



